molecular formula C14H13ClN2O B1378206 1H-1,3-BENZODIAZOL-5-YL(PHENYL)METHANOL, HCL CAS No. 1373232-61-1

1H-1,3-BENZODIAZOL-5-YL(PHENYL)METHANOL, HCL

Cat. No.: B1378206
CAS No.: 1373232-61-1
M. Wt: 260.72 g/mol
InChI Key: NZVTYJWIYZFKGZ-UHFFFAOYSA-N
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Description

1H-1,3-Benzodiazol-5-yl(phenyl)methanol, HCl is a chemical compound with the molecular formula C14H13ClN2O and a molecular weight of 260.72 g/mol . This compound is known for its unique structure, which includes a benzodiazole ring fused with a phenyl group and a methanol moiety. The hydrochloride salt form enhances its solubility and stability, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-1,3-Benzodiazol-5-yl(phenyl)methanol, HCl can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with benzaldehyde, followed by reduction and subsequent reaction with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically include:

    Condensation: Refluxing in ethanol or methanol.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrochloride Formation: Treating the free base with hydrochloric acid in an aqueous or alcoholic medium.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Using catalysts like palladium on carbon for the reduction step.

    Crystallization: Purifying the final product through recrystallization from suitable solvents.

Chemical Reactions Analysis

Types of Reactions: 1H-1,3-Benzodiazol-5-yl(phenyl)methanol, HCl undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions on the benzodiazole ring.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

    Oxidation Products: Benzodiazole ketones or aldehydes.

    Reduction Products: Benzodiazole amines.

    Substitution Products: Halogenated or alkylated benzodiazoles.

Scientific Research Applications

1H-1,3-Benzodiazol-5-yl(phenyl)methanol, HCl has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-1,3-Benzodiazol-5-yl(phenyl)methanol, HCl involves its interaction with specific molecular targets. The benzodiazole ring can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 1H-1,3-Benzodiazol-5-yl(phenyl)methanamine dihydrochloride
  • 5-Fluoro-1-phenyl-1H-1,3-benzodiazol-2-yl)methanol hydrochloride
  • 2-(Methylsulfanyl)-1H-1,3-benzodiazol-5-yl]methanol

Uniqueness: 1H-1,3-Benzodiazol-5-yl(phenyl)methanol, HCl stands out due to its specific structural features, which confer unique chemical reactivity and biological activity. Its hydrochloride form enhances solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

3H-benzimidazol-5-yl(phenyl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O.ClH/c17-14(10-4-2-1-3-5-10)11-6-7-12-13(8-11)16-9-15-12;/h1-9,14,17H,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVTYJWIYZFKGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC3=C(C=C2)N=CN3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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